molecular formula C14H17NO4 B1378352 benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate CAS No. 30239-01-1

benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

Cat. No.: B1378352
CAS No.: 30239-01-1
M. Wt: 263.29 g/mol
InChI Key: KWNDZSJEZBTGAF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 5,5-dimethyl-2-oxooxolane-3-amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate: The parent compound.

    This compound derivatives: Modified versions with different substituents on the benzyl or oxolan ring.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies .

Properties

IUPAC Name

benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2)8-11(12(16)19-14)15-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNDZSJEZBTGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)NC(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30239-01-1
Record name benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
Reactant of Route 2
benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
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benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
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benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
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benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
Reactant of Route 6
benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

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